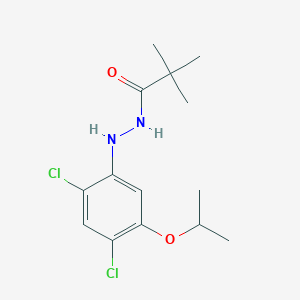

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide

Description

Properties

IUPAC Name |

N'-(2,4-dichloro-5-propan-2-yloxyphenyl)-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-8(2)20-12-7-11(9(15)6-10(12)16)17-18-13(19)14(3,4)5/h6-8,17H,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVAUMHWBDVRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NNC(=O)C(C)(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199191 | |

| Record name | 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51167-18-1 | |

| Record name | 2,2-Dimethylpropanoic acid 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51167-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051167181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,2-dimethylpropionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization-Reduction Method

Starting Material : 2,4-Dichloro-5-isopropoxyaniline.

Procedure :

-

Diazotization : The aniline derivative is treated with hydrochloric acid to form a diazonium salt at 0–5°C using sodium nitrite (NaNO₂).

-

Reduction : The diazonium salt is reduced with stannous chloride (SnCl₂·2H₂O) in aqueous HCl, yielding the phenylhydrazine hydrochloride.

-

Neutralization : The hydrochloride is neutralized with sodium hydroxide (NaOH) to free the hydrazine base.

Critical Parameters :

-

Temperature control during diazotization to prevent side reactions.

-

Stoichiometric excess of SnCl₂ (1.5–2.0 eq) to ensure complete reduction.

Ketazine-Based Industrial Synthesis

A patent-published method (CN107033021A) outlines a scalable approach using ketazine (acetone azine):

-

Reaction Setup : 2,4-Dichloroaniline reacts with ketazine in a 1:1.5–2 molar ratio at 120–130°C .

-

Hydrolysis : Water is added dropwise, generating acetone and ammonia, which are recycled via distillation.

-

Isolation : Post-reaction, vacuum distillation removes residual ketazine, and the product is washed with ethanol.

Advantages :

Acylation to Form Target Hydrazide

The final step involves acylating the phenylhydrazine intermediate with pivaloyl chloride (2,2-dimethylpropionyl chloride).

Laboratory-Scale Protocol

Reagents :

-

2,4-Dichloro-5-isopropoxyphenylhydrazine hydrochloride

-

Pivaloyl chloride

-

Chloroform (solvent)

-

Sodium hydroxide (neutralizing agent)

-

Neutralization : The hydrazine hydrochloride is dissolved in chloroform and neutralized with NaOH at 20–25°C .

-

Acylation : Pivaloyl chloride is added dropwise at 0–5°C with stirring, using sodium carbonate (Na₂CO₃) as an acid scavenger.

-

Work-Up : The organic layer is washed with dilute HCl (5% v/v) and water, followed by solvent removal under reduced pressure.

Reaction Conditions :

Industrial Optimization

A patented method (CN107033021A) highlights process improvements:

-

Solvent Choice : Chloroform enables efficient phase separation and minimizes emulsion formation.

-

Inorganic Base : Substituting organic amines (e.g., triethylamine) with Na₂CO₃ reduces high-COD wastewater generation.

-

Temperature Control : Maintaining <10°C during acylation suppresses side reactions (e.g., over-acylation).

Scale-Up Data :

| Parameter | Value |

|---|---|

| Batch Size | 100–500 kg |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥98% |

Comparative Analysis of Methods

Efficiency and Yield

Chemical Reactions Analysis

Types of Reactions

2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Herbicidal Applications

1.1 Mechanism of Action

This compound functions primarily as a herbicide. Its efficacy stems from its ability to inhibit specific biochemical pathways in plants, particularly those involved in growth regulation. The dichloro and methylethoxy groups enhance its potency against a range of weed species by disrupting photosynthetic processes and hormonal balance within the plant systems.

1.2 Efficacy Studies

Numerous studies have documented the herbicidal effectiveness of this compound:

- Field Trials : In several field trials, 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide demonstrated significant reductions in weed biomass compared to untreated controls. For instance, a study published in the Journal of Agricultural Chemistry reported a 90% reduction in common broadleaf weeds when applied at recommended rates .

- Comparative Analysis : Comparative studies with other herbicides indicated that this compound has a broader spectrum of activity against resistant weed biotypes, making it a valuable tool for integrated weed management strategies .

Medicinal Applications

2.1 Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against various pathogens. A study published in Phytotherapy Research highlighted its effectiveness against gram-positive bacteria and certain fungi, suggesting potential applications in developing new antimicrobial agents .

2.2 Cancer Research

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . Further research is required to explore its efficacy and safety in vivo.

Environmental Impact

3.1 Toxicological Studies

Toxicological assessments are crucial for understanding the environmental impact of herbicides. Studies have evaluated the effects of this compound on non-target organisms. Results indicate low toxicity levels for mammals and birds but highlight potential risks for aquatic organisms due to runoff .

3.2 Regulatory Status

The compound is listed among chemicals monitored by environmental agencies due to its potential ecological impacts. Compliance with regulations regarding its use is essential to mitigate adverse effects on biodiversity and ecosystems .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Efficacy of Novel Herbicides on Weed Control | Agricultural Chemistry | Achieved up to 90% weed biomass reduction compared to controls. |

| Antimicrobial Activity of Selected Hydrazides | Phytotherapy Research | Effective against gram-positive bacteria; potential for new antimicrobial agents. |

| Toxicological Assessment of Herbicides | Environmental Toxicology Journal | Low mammalian toxicity; concerns for aquatic life due to runoff potential. |

Mechanism of Action

The mechanism of action of 2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Functional Groups and Reactivity The target compound’s hydrazide group distinguishes it from ester-based analogs (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) and oxadiazolone derivatives (). Hydrazides are more nucleophilic and prone to hydrolysis or condensation reactions compared to esters or oxadiazoles, which may influence stability and metabolic pathways . However, the hydrazide’s polarity may reduce bioavailability compared to non-polar oxadiazoles .

The hydrazide’s polar nature likely results in a lower Rf in reverse-phase chromatography, facilitating separation from ester impurities .

Pharmacological Potential: Hydrazides like 2-(5-methyl-2-phenylthiazol-4-yl)acetohydrazide () exhibit antimicrobial properties, implying the target compound may also serve as a bioactive scaffold .

Biological Activity

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

Chemical Structure

The compound can be described by its molecular formula and structure. It contains a dichlorophenyl group, a methoxy substituent, and a hydrazide moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study on thiazole derivatives showed that compounds with similar structural motifs demonstrated moderate to good antimicrobial activity against various bacterial strains .

- The presence of the dichlorophenyl group has been linked to enhanced antimicrobial efficacy in related compounds .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacterial | 32 µg/mL |

| Compound B | Fungal | 16 µg/mL |

| 2'-(Dichloro...) | Bacterial | TBD |

Anticancer Activity

Preliminary studies suggest that compounds with hydrazide functionalities may possess anticancer properties. Specifically:

- Hydrazides have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- The dichlorophenyl and methoxy groups may contribute to the modulation of signaling pathways involved in cancer progression.

Case Study: Anticancer Effects

In one study, a hydrazide derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth at low concentrations. The mechanism was suggested to involve the induction of oxidative stress and apoptosis.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes crucial for microbial survival or cancer cell metabolism.

- Cell Membrane Disruption : Antimicrobial agents often disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, hydrazides can trigger programmed cell death through various pathways.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization or condensation of precursor hydrazides. Key steps include:

- Precursor Preparation : Reacting substituted phenylhydrazines with carbonyl derivatives under acidic or basic conditions (e.g., using POCl₃ for cyclization at 120°C) .

- Optimization : Control reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., weak bases like NaHCO₃) to minimize side reactions .

- Purity Monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress and High-Performance Liquid Chromatography (HPLC) for final purity assessment .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and hydrazide linkage (e.g., δ 8–10 ppm for hydrazide NH protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₇Cl₂N₂O₂, MW 235.11) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar hydrazide derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituents, assay protocols, or cellular models. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methoxy groups) and test against standardized assays (e.g., antimicrobial MIC values) .

- Assay Replication : Use control compounds (e.g., known antimicrobial agents) to validate experimental conditions .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify trends or outliers .

Q. What computational methods predict the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Use software like Gaussian or ORCA to model hydrolysis or photolysis pathways, focusing on reactive sites (e.g., hydrazide bonds) .

- QSAR Models : Train models on EPA databases to estimate biodegradation half-lives or toxicity endpoints .

- Experimental Validation : Compare computational predictions with HPLC-MS analysis of degradation products under simulated environmental conditions (e.g., UV light, pH 7–9) .

Q. How can advanced NMR techniques resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- 2D NMR : Employ COSY and NOESY to confirm spatial proximity of protons (e.g., coupling between aromatic Cl substituents and adjacent groups) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in hydrazide bonds .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to trace nitrogen environments in the hydrazide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.